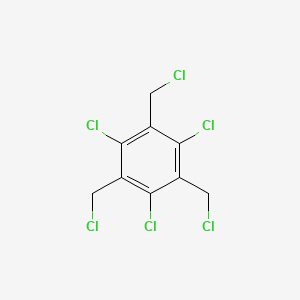
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C9H3Cl9. It is a colorless solid that is primarily used in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes three chlorine atoms and three chloromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,3,5-trimethylbenzene using chloromethyl methyl ether and tin(IV) chloride as a catalyst . The reaction is typically carried out in methylene chloride at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Scientific Research Applications
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of chlorinated aromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene is unique due to the presence of three chloromethyl groups in addition to the three chlorine atoms on the benzene ring. This structure imparts distinct chemical properties and reactivity compared to other trichlorobenzenes, making it valuable for specific synthetic and industrial applications .
Properties
CAS No. |
53710-39-7 |
|---|---|
Molecular Formula |
C9H6Cl6 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
1,3,5-trichloro-2,4,6-tris(chloromethyl)benzene |
InChI |
InChI=1S/C9H6Cl6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2 |
InChI Key |
KHRUAOFOVPEENM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)CCl)Cl)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


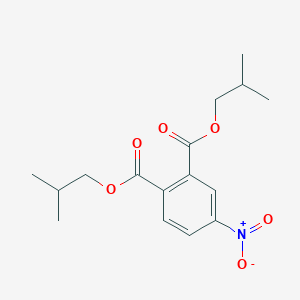
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
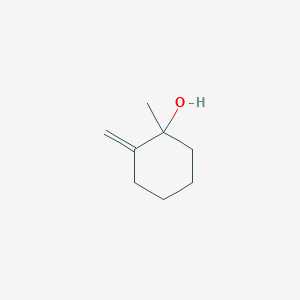

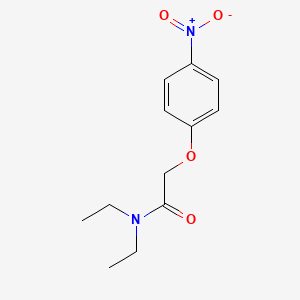
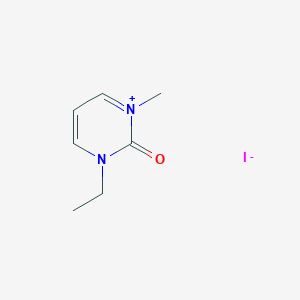

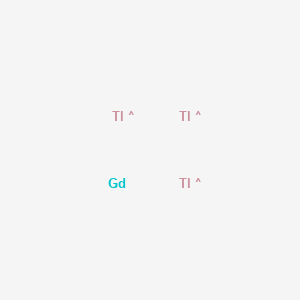
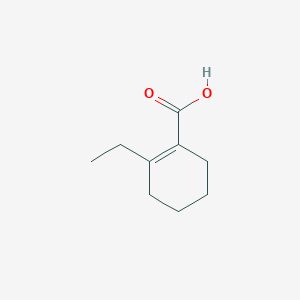
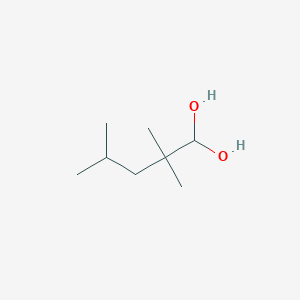
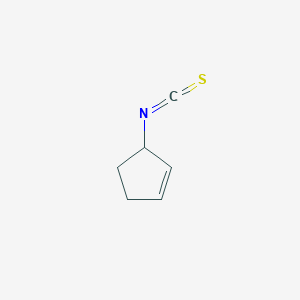
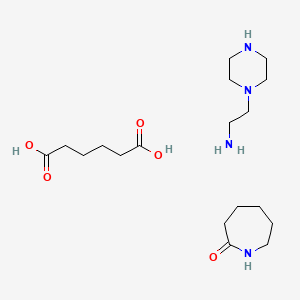
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
